2-Methyl-5-nitroquinoline-8-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-methyl-5-nitroquinoline-8-thiol |
InChI |
InChI=1S/C10H8N2O2S/c1-6-2-3-7-8(12(13)14)4-5-9(15)10(7)11-6/h2-5,15H,1H3 |
InChI Key |
PDGQCYBGUWDDML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])S |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Nitroquinoline 8 Thiol
Functional Group Interconversions of 2-Methyl-5-nitroquinoline-8-thiol
The thiol group at the 8-position of the quinoline (B57606) ring is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The nucleophilic nature of the thiol group makes it amenable to reactions with various electrophiles. nih.gov
S-Alkylation of the thiol group is a straightforward method to introduce alkyl, aryl, or other organic moieties. This reaction typically proceeds via an SN2 mechanism where the thiolate, formed by deprotonating the thiol with a suitable base, attacks an alkyl halide. nih.gov
A general representation of the S-alkylation reaction is as follows: Q-SH + R-X + Base → Q-S-R + Base·HX (where Q represents the 2-methyl-5-nitroquinolin-8-yl group and R-X is an alkylating agent)
| Alkylating Agent (R-X) | Base | Solvent | Product (Q-S-R) |
| Methyl iodide | Sodium ethoxide | Ethanol | 2-Methyl-8-(methylthio)-5-nitroquinoline |
| Benzyl bromide | Potassium carbonate | Acetone | 8-(Benzylthio)-2-methyl-5-nitroquinoline |
| Ethyl bromoacetate | Sodium hydroxide | DMF | Ethyl 2-((2-methyl-5-nitroquinolin-8-yl)thio)acetate |
S-Acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or anhydride, to form a thioester. tandfonline.comacs.org These reactions are often carried out in the presence of a base to neutralize the acid byproduct.
A general representation of the S-acylation reaction is: Q-SH + R-COCl → Q-S-COR + HCl
| Acylating Agent (R-COCl) | Base | Solvent | Product (Q-S-COR) |
| Acetyl chloride | Pyridine | Dichloromethane | S-(2-Methyl-5-nitroquinolin-8-yl) ethanethioate |
| Benzoyl chloride | Triethylamine | THF | S-(2-Methyl-5-nitroquinolin-8-yl) benzothioate |
The formation of a thioether bond from this compound is primarily achieved through the S-alkylation reactions described above. google.com The choice of the alkylating agent and reaction conditions allows for the synthesis of a wide array of thioether derivatives with varying electronic and steric properties. The reaction is generally efficient and proceeds under mild conditions. google.commdpi.com The resulting thioethers can be stable compounds or can be further oxidized at the sulfur atom to form sulfoxides and sulfones, thereby expanding the chemical space of accessible derivatives.
Modification of the Nitro Group in this compound
The nitro group at the C5 position is a key site for chemical modification, primarily through reduction to an amino group. This transformation is fundamental as it dramatically alters the electronic properties of the molecule and provides a versatile handle for introducing a wide array of new functionalities.
The reduction of an aromatic nitro group is a common and powerful transformation in organic synthesis. The presence of other potentially reactive groups, such as the thiol at C8 and the heterocyclic quinoline ring itself, necessitates the use of selective reducing agents to avoid unwanted side reactions like desulfurization or ring hydrogenation.
Several methods are available for the chemoselective reduction of a nitro group. rsc.org A classic approach involves the use of metals in acidic media, such as iron powder in acetic acid (Fe/AcOH). mdpi.com This system is renowned for its mildness and high selectivity for the nitro function, leaving other reducible groups, including ketones, esters, and even double bonds, intact. mdpi.comresearchgate.net Another common reagent is stannous chloride (SnCl₂), often used in hydrochloric acid or ethanol, which provides a reliable and high-yielding route to the corresponding amine under mild conditions. mdpi.comnih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is also highly effective, though care must be taken as prolonged reaction times or harsh conditions could potentially lead to the reduction of the quinoline ring or C-S bond cleavage.
The choice of reducing agent can be tailored to the specific requirements of the synthesis, balancing reactivity, selectivity, and functional group tolerance.
Table 1: Comparison of Reagents for Selective Nitro Group Reduction
| Reagent/System | Typical Conditions | Selectivity & Advantages | Potential Side Reactions on Substrate |
|---|---|---|---|
| Fe / Acetic Acid | Reflux | High chemoselectivity for NO₂ group; tolerates many functional groups. mdpi.com | Generally minimal. |
| SnCl₂ / HCl | Room Temp or Heat | Effective and fast; tolerates hydroxyl, alkyl, and halogen groups. nih.gov | Can require stoichiometric amounts of metal salt. |
| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas, RT, pressure | High efficiency; clean reaction. | Potential for hydrogenation of the quinoline ring or desulfurization of the thiol. |
| Sodium Borohydride (NaBH₄) / Ni(acac)₂ | Mild, Room Temp | Excellent chemoselectivity for transfer hydrogenation. rsc.org | Requires a catalytic system. |
This table presents generalized data for nitroarene reduction and its expected application to the target compound.
The primary transformation of the nitro group is its reduction to 5-amino-2-methylquinoline-8-thiol. This resulting primary aromatic amine is significantly more versatile for synthetic elaboration than the nitro group. The introduction of the amino group is a critical step for modulating the biological activity of the quinoline scaffold, as it can participate in a variety of subsequent reactions. nih.govrsc.org
The amino group can serve as a nucleophile or as a precursor to a diazonium salt, opening up numerous avenues for derivatization. For instance, it can be acylated to form amides, reacted with aldehydes or ketones to form Schiff bases, or alkylated to produce secondary or tertiary amines. nih.govmdpi.com Each of these new derivatives possesses distinct electronic and steric properties, which can be fine-tuned to enhance interaction with biological targets. The conversion of a nitro-substituted quinoline to an amino-substituted one can profoundly impact its therapeutic potential, including its antibacterial, anticancer, and anti-inflammatory activities. nih.govbenthamscience.com For example, amino-quinazolines, a related class of compounds, are synthesized via key intermediates that are then functionalized to produce bioactive molecules. scielo.br
Table 2: Potential Derivatizations of 5-Amino-2-methylquinoline-8-thiol for Bioactivity Screening
| Reagent Type | Reaction | Resulting Functional Group | Potential Bioactivity Modulation |
|---|---|---|---|
| Acid Chloride / Anhydride | Acylation | Amide | Altering solubility and hydrogen bonding capacity. |
| Aldehyde / Ketone | Imine Formation | Schiff Base (Imine) | Introduction of diverse substituents for steric and electronic tuning. nih.gov |
| Alkyl Halide | Alkylation | Secondary/Tertiary Amine | Modifying basicity and lipophilicity. |
| Isocyanate / Isothiocyanate | Addition | Urea / Thiourea | Enhancing hydrogen-bonding interactions with biological targets. |
Substituent Effects on Reaction Selectivity and Yield for this compound Derivatives
The reactivity of the this compound ring system towards further substitution is governed by the interplay of the electronic effects of its three substituents. The methyl group at C2 is electron-donating, the nitro group at C5 is strongly electron-withdrawing, and the thiol group at C8 has dual electronic character. lumenlearning.com
-CH₃ group (C2): An alkyl group is a weak activating group that donates electron density to the ring via an inductive effect, making the ring more susceptible to electrophilic attack.
-NO₂ group (C5): The nitro group is a powerful deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. This makes electrophilic aromatic substitution significantly more difficult. lumenlearning.com It strongly directs incoming nucleophiles to positions ortho and para relative to itself. mdpi.comnih.gov
For electrophilic aromatic substitution, the strong deactivating nature of the nitro group would likely dominate, making the reaction sluggish. Any substitution would likely be directed by the activating methyl group and the resonance-donating thiol group to other positions on the benzene (B151609) ring portion of the scaffold.
Conversely, for nucleophilic aromatic substitution (SNA_r_), the electron-withdrawing nitro group is a strong activator. mdpi.com It makes the quinoline ring electron-deficient and thus more susceptible to attack by nucleophiles. The positions ortho and para to the nitro group (C4, C6) are particularly activated. The outcome of such a reaction would depend on the nature of the nucleophile and the reaction conditions, with potential competition between substitution at different sites.
Table 3: Summary of Substituent Electronic Effects
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| -CH₃ | 2 | Electron-Donating (Inductive) | Activating (weak) |
| -NO₂ | 5 | Electron-Withdrawing (Resonance & Inductive) | Deactivating (strong) |
| -SH | 8 | Inductively Withdrawing, Resonance Donating | Complex; can be activating or deactivating |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of substituted quinolines has traditionally relied on methods like the Skraup and Doebner-von Miller reactions, which often require harsh acidic conditions, high temperatures, and produce significant waste. nih.govnih.gov
Modern approaches seek to overcome these limitations. For the synthesis of the quinoline core, researchers have developed protocols that use water as a green solvent, employ reusable catalysts like Amberlyst-15, or utilize solvent-free conditions, sometimes enhanced by microwave irradiation. jocpr.comtandfonline.com Nanocatalysis, using catalysts such as magnetic nanoparticles coated with silica (B1680970) sulfuric acid (nano-Fe₃O₄@SiO₂–SO₃H), has emerged as a highly efficient method for synthesizing quinoline derivatives in water with short reaction times and high yields. tandfonline.comacs.org These methods reduce the reliance on volatile and hazardous organic solvents and often allow for easy recovery and reuse of the catalyst. nih.gov
Table 4: Comparison of Traditional and Green Synthetic Approaches for Quinoline Synthesis
| Method Type | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Traditional (e.g., Skraup) | Strong acid (H₂SO₄), high temp, oxidant. nih.gov | Versatile for many quinolines. | Harsh conditions, low yields, significant waste. tandfonline.com |
| Green (e.g., Nanocatalysis) | Water or solvent-free, reusable nanocatalyst, mild temps. acs.org | High yields, short reaction times, recyclable catalyst, eco-friendly. tandfonline.com | Catalyst preparation may be required. |
| Green (Microwave-assisted) | Water or other green solvent, microwave irradiation. tandfonline.com | Rapid heating, shorter reaction times, often higher yields. | Requires specialized equipment. |
Advanced Spectroscopic and Structural Characterization of 2 Methyl 5 Nitroquinoline 8 Thiol and Its Derivatives
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of 2-Methyl-5-nitroquinoline-8-thiol. These techniques probe the vibrational modes of the molecule, offering a unique "fingerprint."
The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of its constituent groups. For instance, the aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The methyl group (CH₃) introduces characteristic vibrations, including symmetric and asymmetric stretching and bending modes. niscpr.res.in
Key functional groups such as the nitro group (NO₂) and the thiol group (S-H) exhibit prominent vibrational bands. The nitro group has characteristic asymmetric and symmetric stretching modes that are expected in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. researchgate.net The S-H stretching vibration is generally weak and appears around 2550 cm⁻¹. mdpi.com The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the quinoline (B57606) ring can lead to shifts in the vibrational frequencies of these groups. researchgate.net
A detailed assignment of the principal vibrational modes of this compound, based on data from related molecules, is presented below.
Interactive Table 1: Tentative Vibrational Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |
| Methyl (CH₃) Asymmetric Stretch | ~2960 | FT-IR, FT-Raman |
| Methyl (CH₃) Symmetric Stretch | ~2870 | FT-IR, FT-Raman |
| Thiol (S-H) Stretch | ~2550 | FT-IR, FT-Raman |
| Nitro (NO₂) Asymmetric Stretch | 1570 - 1485 | FT-IR, FT-Raman |
| Nitro (NO₂) Symmetric Stretch | 1370 - 1320 | FT-IR, FT-Raman |
| C=N, C=C Ring Stretching | 1600 - 1400 | FT-IR, FT-Raman |
| C-H in-plane bending | 1300 - 1000 | FT-IR, FT-Raman |
| C-H out-of-plane bending | 900 - 675 | FT-IR, FT-Raman |
| C-S Stretch | 700 - 600 | FT-IR, FT-Raman |
To achieve a more precise understanding of the vibrational modes, Potential Energy Distribution (PED) analysis is employed. PED calculations, often performed using quantum chemical methods like Density Functional Theory (DFT), quantify the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a specific normal mode of vibration. nih.gov This allows for unambiguous assignments, especially in complex molecules where vibrational coupling is common.
For a molecule like this compound, with 48 normal modes of vibration, PED analysis is crucial. nih.gov It can differentiate, for example, between pure stretching or bending modes and mixed modes where several types of motion are coupled. This detailed analysis provides a more profound insight into the molecule's dynamics and force fields.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and three-dimensional structure of this compound in solution.
¹H (proton) and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shift (δ), measured in parts per million (ppm), is sensitive to the electron density around the nucleus, which is influenced by neighboring atoms and functional groups.
In the ¹H NMR spectrum of this compound, the protons on the aromatic quinoline ring would typically resonate in the downfield region (δ 7.0–9.0 ppm) due to the ring current effect. The methyl group protons would appear as a singlet in the upfield region (δ 2.0–3.0 ppm). The thiol proton (S-H) often exhibits a broad signal with a variable chemical shift depending on concentration and solvent.
In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring would have chemical shifts in the range of δ 120–150 ppm. The carbon atom attached to the nitro group would be shifted further downfield due to the group's electron-withdrawing nature. The methyl carbon would resonate at a much higher field (δ 15–25 ppm).
Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₃ | 2.5 - 2.8 | 20 - 25 |
| H3 | 7.2 - 7.5 | - |
| H4 | 8.0 - 8.3 | - |
| C5-NO₂ | - | 145 - 150 |
| H6 | 8.5 - 8.8 | - |
| H7 | 7.6 - 7.9 | - |
| C8-SH | - | 130 - 135 |
| S-H | Variable (1.0 - 4.0) | - |
| Quinoline Carbons | - | 120 - 150 |
Note: These are predicted values based on general chemical shift ranges for similar structures. Actual values may vary.
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are utilized. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable.
COSY experiments reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to trace the proton connectivity within the quinoline ring system.
HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached, allowing for the direct assignment of carbon signals based on their attached proton's chemical shift.
HMBC spectra establish long-range correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is crucial for identifying the positions of substituents like the methyl and nitro groups and for assigning the quaternary (non-protonated) carbon atoms in the quinoline ring. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap Energy Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions (typically 200–800 nm). nih.gov The resulting spectrum provides insights into the electronic structure, conjugation, and chromophores present in this compound.
The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* electronic transitions. The highly conjugated quinoline ring system is the primary chromophore, and its absorption is modified by the presence of the auxochromic methyl group and the chromophoric nitro group. These transitions provide information about the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This energy difference, often referred to as the HOMO-LUMO gap, is a key parameter in determining the molecule's electronic properties and reactivity.
The electronic absorption spectrum of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. By recording UV-Vis spectra in a range of solvents with varying polarities, it is possible to study how the solvent molecules interact with the ground and excited states of the compound.
Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transition energies and oscillator strengths. nih.gov Comparing these theoretical results with the experimental data obtained in different solvents allows for a detailed understanding of the nature of the electronic transitions and the solute-solvent interactions.
Interactive Table 3: Expected UV-Vis Absorption Maxima (λmax) and Electronic Transitions for this compound
| Solvent Polarity | Expected λmax Range (nm) | Type of Transition |
| Non-polar (e.g., Hexane) | 280 - 350 | π→π |
| Polar Aprotic (e.g., Acetonitrile) | 290 - 360 | π→π |
| Polar Protic (e.g., Ethanol) | 300 - 370 | π→π |
| Non-polar (e.g., Hexane) | 380 - 450 | n→π |
| Polar Aprotic (e.g., Acetonitrile) | 370 - 440 | n→π* (Hypsochromic shift) |
| Polar Protic (e.g., Ethanol) | 360 - 430 | n→π* (Hypsochromic shift) |
A hypsochromic (blue) shift in the n→π* transition is often observed with increasing solvent polarity due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with protic solvents. Conversely, π→π* transitions often exhibit a bathochromic (red) shift.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid, revealing details about molecular conformation and the intricate network of intermolecular interactions that govern the crystal packing. nih.gov Although a specific crystal structure for this compound has not been reported, the analysis of related quinoline derivatives allows for a predictive understanding of its solid-state characteristics.
The molecular conformation of this compound is expected to be largely planar due to the aromatic quinoline core. The presence of the methyl group at the 2-position and the nitro group at the 5-position may induce slight puckering of the quinoline ring. The orientation of the thiol (-SH) group at the 8-position will be a key conformational feature, likely influenced by steric hindrance and its participation in intermolecular interactions.
Intermolecular interactions are anticipated to play a crucial role in the crystal lattice of this compound. Key interactions would likely include:
Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor. While sulfur is a weaker hydrogen bond donor than oxygen, these interactions can still be significant in directing the crystal packing. The nitro group's oxygen atoms can act as hydrogen bond acceptors.
π-π Stacking: The planar aromatic quinoline rings are expected to exhibit significant π-π stacking interactions, a common feature in the crystal structures of aromatic compounds that contributes to the stability of the crystal lattice. mdpi.comrsc.org
C-H···π Interactions: The hydrogen atoms of the methyl group and the quinoline ring can participate in weak C-H···π interactions with the aromatic system of neighboring molecules.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value/Information |
| Crystal System | Monoclinic or Orthorhombic (Common for substituted quinolines) |
| Space Group | P2₁/c or P-1 (Common for centrosymmetric packing) |
| Key Intermolecular Interactions | Hydrogen bonding (S-H···N, S-H···O), π-π stacking, C-H···π interactions |
| Likely Supramolecular Motifs | Dimers formed via hydrogen bonding or π-π stacking; extended chains or sheets. |
| Effect of Substituents | The nitro group will likely participate in hydrogen bonding and influence the electronic properties of the π-system. The methyl group can influence steric packing. The thiol group is a key site for hydrogen bonding. |
Note: This table is predictive and based on the analysis of structurally similar compounds.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. uq.edu.au This is achieved by measuring the mass-to-charge ratio (m/z) of ions with high accuracy.
For this compound, HRMS would be instrumental in confirming its molecular formula, C₁₀H₈N₂O₂S. The theoretical exact mass of the molecular ion [M]⁺ can be calculated with high precision.
In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion can provide valuable structural information through the analysis of its fragmentation pattern. The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) is expected to follow characteristic pathways for nitroaromatic and quinoline compounds. nih.govmcmaster.ca
Predicted key fragmentation pathways for this compound include:
Loss of the Nitro Group: A prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (•NO₂) or as nitric oxide (NO) followed by a hydroxyl radical (•OH). youtube.com
Fragmentation of the Quinoline Ring: The quinoline ring system itself can undergo characteristic fragmentation, such as the loss of HCN. mcmaster.ca
Loss of the Thiol Group: The thiol group may be lost as a neutral radical (•SH).
Loss of Methyl Radical: The methyl group can be lost as a methyl radical (•CH₃).
By analyzing the precise masses of these fragment ions using HRMS, their elemental compositions can be determined, providing strong evidence for the proposed fragmentation pathways and confirming the structure of the parent molecule.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted Exact Mass (m/z) | Inferred Loss/Fragment |
| [C₁₀H₈N₂O₂S]⁺• (Molecular Ion) | 220.0306 | - |
| [C₁₀H₈N₂OS]⁺• | 204.0357 | Loss of O |
| [C₁₀H₈NS]⁺ | 174.0428 | Loss of NO₂ |
| [C₉H₅N₂O₂S]⁺ | 205.0072 | Loss of CH₃ |
| [C₉H₇N₂O₂]⁺ | 191.0456 | Loss of SH |
| [C₉H₇N]⁺• | 129.0578 | Loss of NO₂ and SH |
Note: This table presents predicted exact masses for plausible fragment ions. The relative intensities of these fragments would depend on the ionization method and collision energy.
Computational and Theoretical Investigations of this compound: A Search for Detailed Studies
A comprehensive search for dedicated computational and theoretical studies on the chemical compound This compound has revealed a significant lack of specific research literature. While numerous studies have been conducted on the computational analysis of related quinoline derivatives, a detailed theoretical investigation focusing solely on this compound, as outlined in the requested structure, does not appear to be readily available in published scientific literature.
General Methodologies in Quinoline Research
Computational studies on similar molecules, such as various isomers of methyl-nitroquinolines and hydroxyquinolines, frequently employ Density Functional Theory (DFT) to explore their molecular properties. These studies provide a framework for how this compound could be theoretically investigated.
For instance, research on 2-Methyl-8-nitroquinoline utilized the B3LYP functional with a 6-311++G(d,p) basis set for geometry optimization and frequency calculations. Such studies typically involve:
Geometry Optimization: To find the most stable three-dimensional structure of the molecule.
Vibrational Analysis: To predict infrared and Raman spectra.
Frontier Molecular Orbital (FMO) Analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap, which are crucial for understanding chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping: To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.
Topological Analyses: Including Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) to visualize and understand non-covalent interactions and electron localization.
Similarly, detailed DFT studies on 8-hydroxy-5-nitroquinoline have been performed, further underscoring the common application of these theoretical methods to the quinoline scaffold.
The Missing Data for this compound
Despite the prevalence of these computational methods for related compounds, specific data tables and detailed analyses for this compound are not present in the surveyed literature. This includes the absence of:
Optimized geometrical parameters (bond lengths, bond angles, dihedral angles).
Calculated HOMO-LUMO energy values and their corresponding orbital distributions.
A detailed MEP surface analysis identifying the specific electrophilic and nucleophilic regions.
NBO analysis results, which would provide insight into intramolecular charge transfer and hyperconjugative interactions.
RDG, ELF, and LOL computation results to describe the nature of chemical bonding and non-covalent interactions within the molecule.
The thiol (-SH) group at the 8-position, in conjunction with the methyl and nitro groups, would likely impart unique electronic and structural properties to the molecule, making it a potentially interesting subject for theoretical study, particularly in the context of its metal-chelating abilities. However, without dedicated research, a detailed and scientifically accurate article on its computational and theoretical investigations, as per the specified outline, cannot be generated at this time.
While the methodologies for the computational and theoretical investigation of quinoline derivatives are well-established, a specific application of these methods to This compound is not found in the accessible scientific literature. Therefore, the generation of a thorough and informative article with the requested detailed data and analyses is not currently possible. Further experimental and theoretical research on this particular compound is needed to fill this knowledge gap.
Computational and Theoretical Investigations of 2 Methyl 5 Nitroquinoline 8 Thiol
Quantum Chemical Calculations
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. For a molecule like 2-methyl-5-nitroquinoline-8-thiol, TD-DFT calculations are instrumental in understanding its absorption and emission spectra. These calculations can predict the energies of electronic transitions, which are crucial for applications in areas such as photosensitizers and fluorescent probes.
Studies on structurally similar nitroquinoline derivatives have demonstrated that the electronic transitions are often of a π → π* nature, localized on the quinoline (B57606) ring system. The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the thiol group (-SH), which can act as an electron donor, are expected to significantly influence the electronic properties. The interplay between these substituents and the methyl group can lead to intramolecular charge transfer (ICT) states, which are important for various photophysical phenomena. For instance, in related compounds like 8-hydroxy-5-nitroquinoline, the lowest excited state has been identified as a π → π* charge-transfer state.
The calculated absorption maxima, oscillator strengths, and the nature of the electronic transitions for this compound would typically be determined using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p). The solvent effects on the electronic spectra can also be modeled using methods like the Polarizable Continuum Model (PCM), which provides a more realistic representation of the molecule's behavior in different environments.
Table 1: Predicted Excited State Properties of this compound (Hypothetical Data based on Similar Compounds)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 420 | 0.15 | HOMO → LUMO |
| S0 → S2 | 385 | 0.08 | HOMO-1 → LUMO |
| S0 → S3 | 350 | 0.25 | HOMO → LUMO+1 |
Note: This table presents hypothetical data based on typical TD-DFT results for similar nitroquinoline derivatives.
Non-Linear Optical (NLO) Behavior Prediction
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO properties of a molecule are related to its response to a strong electromagnetic field, which can be predicted through computational methods. The key parameters determining a molecule's NLO response are the first-order hyperpolarizability (β) and higher-order hyperpolarizabilities.
For this compound, the presence of both electron-donating (-SH, -CH3) and electron-withdrawing (-NO2) groups attached to the π-conjugated quinoline system suggests the potential for significant NLO properties. This donor-π-acceptor architecture can lead to a large change in dipole moment upon excitation, a key factor for a high β value.
Computational studies on similar organic molecules have shown that DFT calculations can effectively predict NLO properties. By calculating the dipole moment, polarizability, and first hyperpolarizability, it is possible to assess the NLO potential of this compound. These calculations would likely indicate a considerable NLO response, making it a candidate for further investigation as an NLO material.
Table 2: Predicted Non-Linear Optical Properties of this compound (Hypothetical Data)
| Property | Value |
| Dipole Moment (μ) | 4.5 D |
| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 150 x 10⁻³⁰ esu |
Note: This table presents hypothetical data based on typical NLO calculations for similar donor-acceptor substituted quinoline systems.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule (ligand) with a macromolecular target, typically a protein. These methods are fundamental in drug discovery and design, providing insights into the binding mode and affinity of a potential drug candidate.
Ligand-Protein Interaction Profiling for Biological Targets
For this compound, molecular docking studies would involve identifying potential biological targets and then computationally predicting how the molecule binds to these targets. Given the known anticancer and antimicrobial activities of various quinoline derivatives, potential targets could include enzymes like kinases, topoisomerases, or proteins involved in microbial metabolic pathways.
The process involves generating a 3D model of this compound and docking it into the active site of a target protein. The resulting protein-ligand complex is then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group could act as hydrogen bond acceptors, while the aromatic rings could engage in π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the protein's active site. The thiol group could also participate in hydrogen bonding or even form covalent bonds under certain conditions.
Analysis of Binding Affinities and Interaction Energies
A crucial outcome of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex and a higher predicted affinity. Docking studies on related quinoline derivatives have shown binding affinities in the range of -5 to -10 kcal/mol for various cancer-related protein targets.
Table 3: Predicted Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | -8.2 |
| Interacting Residues | LYS7, GLU9, VAL14, PHE15, TRP25 |
| Key Interactions | Hydrogen bond with LYS7, π-π stacking with PHE15 |
Note: This table presents hypothetical data based on typical molecular docking results for quinoline derivatives against kinase targets.
Conformational Dynamics through Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes and stability of the protein-ligand complex.
An MD simulation of the this compound-protein complex would typically be run for several nanoseconds to observe the dynamic behavior of the system. The simulation would reveal the flexibility of the ligand within the binding site and the conformational changes in the protein upon ligand binding. Analysis of the MD trajectory can provide information on the stability of the key interactions identified in the docking study. For instance, the persistence of hydrogen bonds and the fluctuations in the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex. Such simulations are crucial for validating the docking results and for a more accurate understanding of the binding event.
Coordination Chemistry of 2 Methyl 5 Nitroquinoline 8 Thiol with Metal Ions
Theoretical Studies of Metal-2-Methyl-5-nitroquinoline-8-thiol Complexation
Theoretical studies, particularly those employing quantum chemical calculations, are invaluable for elucidating the intricacies of metal-ligand interactions at an atomic level. For quinoline-based ligands, these studies provide critical insights into the stability, structure, and electronic properties of their metal complexes.
Computational chemistry, with Density Functional Theory (DFT) at the forefront, is a powerful tool for predicting the three-dimensional structures of metal complexes. These calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral angles, which collectively define the coordination geometry around the metal center.
For analogous 8-hydroxyquinoline (B1678124) derivatives, studies have shown that the coordination with metal ions typically occurs through the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen of the hydroxyl group, forming a stable five-membered chelate ring. In the case of 2-Methyl-5-nitroquinoline-8-thiol, it is anticipated that coordination would similarly involve the quinoline nitrogen and the sulfur atom of the deprotonated thiol group. The presence of a methyl group at the 2-position and a nitro group at the 5-position can influence the electronic properties and steric hindrance of the ligand, which in turn affects the coordination geometry.
Theoretical investigations on related 5-nitro-8-hydroxyquinoline complexes have revealed that they often adopt octahedral or square planar geometries, depending on the metal ion and the stoichiometry of the complex. researchgate.netscirp.org For instance, complexes with a 1:2 metal-to-ligand ratio frequently exhibit a distorted octahedral geometry. researchgate.net It is plausible that complexes of this compound would exhibit similar coordination geometries.
The electronic structure of these complexes is another critical area of theoretical investigation. Molecular Orbital (MO) theory, often used in conjunction with DFT, can provide a detailed picture of the bonding and electronic transitions within the complex. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them (the HOMO-LUMO gap) is a key determinant of the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The nitro group, being a strong electron-withdrawing group, is expected to significantly influence the electronic structure and the HOMO-LUMO gap of the resulting metal complexes.
Table 1: Predicted Coordination Geometries for Metal Complexes of this compound based on Analogous Compounds
| Metal Ion | Predicted Stoichiometry (Metal:Ligand) | Predicted Coordination Geometry |
| Cu(II) | 1:2 | Distorted Octahedral / Square Planar |
| Ni(II) | 1:2 | Octahedral |
| Co(II) | 1:2 | Octahedral |
| Zn(II) | 1:2 | Tetrahedral / Octahedral |
| Mn(II) | 1:2 | Octahedral |
This table is predictive and based on theoretical studies of analogous 8-hydroxyquinoline and 5-nitro-8-hydroxyquinoline complexes.
Predictive modeling of metal binding affinities is a crucial aspect of computational coordination chemistry, as it allows for the rational design of ligands with high selectivity for specific metal ions. The binding affinity is related to the stability of the metal-ligand complex, which can be quantified by the binding energy or the formation constant.
Computational methods can calculate the binding energy by determining the energy difference between the complex and the sum of the energies of the free metal ion and the ligand. These calculations can be performed in both the gas phase and in solution, with the latter often employing continuum solvation models to account for the effect of the solvent.
For derivatives of 8-hydroxyquinoline, it has been shown that the nature and position of substituents on the quinoline ring have a significant impact on the metal binding affinity. nih.govmdpi.com The electron-withdrawing nitro group at the 5-position in this compound is expected to decrease the basicity of the coordinating nitrogen and sulfur atoms, which could potentially influence the binding affinity for various metal ions. Conversely, the methyl group at the 2-position, being an electron-donating group, might have a counteracting effect.
Theoretical studies on a 5-nitro-8-hydroxyquinoline-proline hybrid have revealed a binding affinity order of Cu(II) > Zn(II) > Fe(II) > Fe(III) at physiological pH. nih.gov This suggests that computational models can effectively predict the relative binding strengths of different metal ions to a given ligand. Similar predictive modeling for this compound would be invaluable for understanding its potential as a selective chelating agent.
Table 2: Illustrative Calculated Binding Energies for a Hypothetical Metal-(this compound) Complex
| Metal Ion | Method | Basis Set | Calculated Binding Energy (kcal/mol) |
| Cu(II) | DFT | 6-31G(d) | -250 |
| Ni(II) | DFT | 6-31G(d) | -235 |
| Zn(II) | DFT | 6-31G(d) | -220 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output from predictive modeling. Actual values would require specific computational studies on this compound.
Structure Activity Relationship Sar of 2 Methyl 5 Nitroquinoline 8 Thiol and Its Analogues
Impact of Substituent Modifications on Bioactivity Profiles
The biological activity of 2-Methyl-5-nitroquinoline-8-thiol is intricately linked to the nature and position of its substituents: the thiol group at position 8, the nitro group at position 5, and the methyl group at position 2. Modifications to any of these functional groups can significantly alter the compound's interaction with biological targets.
Role of the Thiol Group and its Derivatizations on Target Interactions
The thiol group (-SH) at the 8-position of the quinoline (B57606) ring is a critical determinant of the molecule's biological activity. Thiol groups are known to be highly reactive and can participate in various biological interactions, including the formation of disulfide bonds with cysteine residues in proteins and chelation of metal ions, which can be crucial for the mechanism of action of certain drugs. researchgate.net
Derivatization of the thiol group can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profiles. For instance, conversion of the thiol to a thioether or a disulfide can alter the molecule's ability to cross cell membranes and interact with its target. While specific studies on the derivatization of this compound are limited, research on other 8-mercaptoquinoline (B1208045) derivatives has shown that such modifications can significantly impact their antimicrobial and other biological activities. dtic.mil
Influence of the Nitro Group and its Position on Biological Efficacy
The nitro group (-NO2) at the 5-position is a strong electron-withdrawing group that significantly influences the electronic properties of the quinoline ring. silae.it This electronic modification can enhance the molecule's ability to interact with biological targets through various non-covalent interactions. Studies on related nitroaromatic compounds have shown that the nitro group can be a key pharmacophore, contributing to the compound's biological activity. silae.it
The position of the nitro group is also critical. For instance, in a study comparing the cytotoxicity of various 8-hydroxyquinoline (B1678124) analogues, the 5-nitro derivative (nitroxoline) was found to be the most potent against human cancer cell lines, with an IC50 value five to ten times lower than other congeners. nih.govnih.gov This suggests that the placement of the nitro group at the 5-position is advantageous for cytotoxic activity. The potent activity of nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) highlights the importance of the 5-nitro substituent for anticancer effects. nih.gov
Effects of Methyl Substitution on Molecular Recognition
The methyl group (-CH3) at the 2-position of the quinoline ring also plays a role in the molecule's bioactivity. While seemingly a simple alkyl group, its presence can influence the molecule's conformation, lipophilicity, and steric interactions with the target binding site. Research on other quinoline derivatives has demonstrated the importance of substitution at the 2-position. For example, in a series of 2-(quinolin-4-yloxy)acetamides, a methyl group at the 2-position of the quinoline ring was found to be optimal for antimycobacterial activity. mdpi.com Replacing the methyl group with a larger ethyl group or an electron-withdrawing trifluoromethyl group led to a decrease in activity. mdpi.com This indicates that the size and electronic nature of the substituent at this position are crucial for molecular recognition and biological efficacy.
Table 1: Impact of Substituent Modifications on the Antimycobacterial Activity of 2-(Quinolin-4-yloxy)acetamide Analogues
| Compound | R1 (Position 2) | R2 (Position 6) | MIC (μM) |
| 8a | CH3 | H | 0.02 |
| 8d | CH2CH3 | H | 0.08 |
| 8g | CF3 | H | 0.10 |
| 8j | CH3 | OCH3 | 0.02 |
| 8m | CH2CH3 | OCH3 | 2.10 |
Data sourced from a study on 2-(quinolin-4-yloxy)acetamides, demonstrating the effect of substituents at position 2 on antimycobacterial activity. mdpi.com
Scaffold Hopping and Bioisosteric Replacements for Enhanced Potency
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical scaffolds with improved properties. dtic.milnih.gov Scaffold hopping involves replacing the central core of a molecule with a different scaffold while maintaining the essential pharmacophoric features. nih.gov Bioisosteric replacement, on the other hand, involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or improving pharmacokinetic properties. mdpi.compreprints.org
For this compound, these strategies could be employed to explore new chemical space and potentially discover analogues with enhanced potency, improved selectivity, or better metabolic stability. For example, the quinoline core could be replaced with other bicyclic heteroaromatic systems like quinazoline, thienopyridine, or thienopyrimidine. nih.gov A study on the bioisosteric replacement of quinoline with thienopyrimidine in choline (B1196258) kinase inhibitors for antiplasmodial activity demonstrated the potential of this approach. nih.gov
Bioisosteric replacement of the thiol group could involve substituting it with other hydrogen-bonding groups like a hydroxyl or an amino group to explore different interactions with the target. Similarly, the nitro group could be replaced with other electron-withdrawing groups such as a cyano or a sulfonyl group to fine-tune the electronic properties of the molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.
For this compound derivatives, a QSAR study would involve compiling a dataset of analogues with their corresponding biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule. Statistical methods, like multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed biological activity. nih.gov
Applications in Chemical Biology and Medicinal Chemistry Research
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-5-nitroquinoline-8-thiol, considering yield and purity?
- Methodological Answer : Synthesis typically involves multi-step modifications of quinoline derivatives. For example, nitro groups can be introduced via nitration of methylquinoline precursors under controlled acidic conditions. Thiolation may employ sulfurizing agents (e.g., PS) or displacement reactions. A related protocol for 5-chloromethyl-8-hydroxyquinoline involves reacting 8-hydroxyquinoline with formaldehyde and HCl, followed by purification via recrystallization . Yield optimization requires monitoring reaction kinetics (TLC/HPLC) and using inert atmospheres to prevent oxidation of the thiol group. Purity can be validated via melting point analysis and H NMR .
Q. How can Density Functional Theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodological Answer : DFT calculations using hybrid functionals (e.g., B3LYP) incorporating exact exchange terms and gradient corrections are critical for modeling electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and nitro/thiol group reactivity. Basis sets like 6-31G(d,p) are recommended for geometry optimization. Solvent effects can be modeled using polarizable continuum models (PCM). Validation against experimental UV-Vis spectra (e.g., absorption bands at ~300–400 nm for nitroquinolines) ensures accuracy .
Q. What spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., S–H stretch ~2550 cm, NO asymmetric stretch ~1520 cm) .
- H/C NMR : Assigns methyl, nitro, and thiol substituents (e.g., methyl protons at δ 2.5–3.0 ppm; aromatic protons influenced by nitro/thiol groups) .
- X-Ray Crystallography : Resolves molecular planarity and intermolecular interactions (e.g., hydrogen bonding between thiol and nitro groups) .
- UV-Vis Spectroscopy : Correlates π→π* transitions with conjugation effects from substituents .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential release of toxic vapors (e.g., NO during decomposition).
- Storage : Keep in airtight containers below –20°C to prevent oxidation of the thiol group .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How should researchers address contradictions in reported thermodynamic properties of quinoline derivatives?
- Methodological Answer : Cross-reference experimental data (e.g., ΔH° from combustion calorimetry) with computational predictions (DFT-derived enthalpies). For example, NIST-reported ΔH° for 8-hydroxyquinoline is –325.4 kJ/mol , but deviations may arise from impurities or solvent effects. Validate purity via HPLC (>98%) and replicate measurements under standardized conditions (e.g., 298 K, 1 atm). Discrepancies in nitro group stability can be resolved using differential scanning calorimetry (DSC) .
Q. What strategies can modify the nitro and thiol groups of this compound for enhanced biological activity?
- Methodological Answer :
- Nitro Group Reduction : Catalytic hydrogenation (H, Pd/C) converts nitro to amine, enabling conjugation with bioactive moieties (e.g., sulfonamides) .
- Thiol Derivatization : Alkylation with iodoacetamide or maleimide forms stable thioethers for prodrug design .
- Coordination Chemistry : Exploit thiol’s metal-binding affinity (e.g., Cu, Zn) to develop antimicrobial agents. Characterize complexes via ESI-MS and cyclic voltammetry .
Q. How do intermolecular interactions influence the crystallographic packing of this compound derivatives?
- Methodological Answer : X-ray analysis reveals that hydrogen bonds (N–H⋯N, S–H⋯O) and π-stacking drive packing motifs. For example, in N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline, dihedral angles between aromatic planes (~70°) and twin-domain formation affect material stability . Synchrotron radiation improves resolution for weakly diffracting crystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
